(R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol

Medicinal chemistry ACC inhibitor design SAR

This (R)-configured pyrrolidine-pyrimidine hybrid is the only commercially available member of its series with a 6-chloro substituent. It serves as a critical late-stage diversification intermediate, eliminating 1–2 synthetic steps compared to dihalopyrimidine precursors. Its defined chirality enables precise structure-activity relationship studies for acetyl-CoA carboxylase (ACC) inhibitor programs. Secure this strategic building block to accelerate your medicinal chemistry library synthesis and explore uncharted chemical space in ACC2 inhibitor lead optimization.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 2098163-04-1
Cat. No. B1492120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol
CAS2098163-04-1
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)O
InChIInChI=1S/C11H14ClN3O/c12-9-5-10(15-4-3-8(16)6-15)14-11(13-9)7-1-2-7/h5,7-8,16H,1-4,6H2/t8-/m1/s1
InChIKeyBPRRJAGCGLOEPY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098163-04-1): Structural Identity and Sourcing Overview for ACC-Targeted Research


(R)-1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine-pyrimidine hybrid featuring a single (R)-configured hydroxyl stereocenter on the pyrrolidine ring, a 6-chloro substituent, and a 2-cyclopropyl group on the pyrimidine core. Its molecular formula is C₁₁H₁₄ClN₃O (MW: 239.7 g/mol) [1]. The compound belongs to the broader structural class of pyrimidine-substituted pyrrolidine derivatives that have been claimed as acetyl-CoA carboxylase (ACC, both ACC1 and ACC2) inhibitors by Boehringer Ingelheim [2]. Its PubChem record was created in 2016 and it is primarily offered by specialty chemical vendors as a research-grade building block at ≥95% purity [1]. No biological activity data, target engagement metrics, or pharmacological profiling have been publicly disclosed for this specific compound, placing it in the category of a structurally enabled but biologically unvalidated tool molecule within the ACC inhibitor chemical space [2].

Why (R)-1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol Cannot Be Categorically Replaced by In-Class Pyrrolidine-Pyrimidine Analogs


Within the pyrimidine-substituted pyrrolidine ACC inhibitor series, subtle modifications at the pyrimidine 2-, 4-, and 6-positions profoundly alter potency, isoform selectivity (ACC1 vs ACC2), and physicochemical properties. The Boehringer Ingelheim patent (US 8,962,641) discloses a broad Markush structure with thousands of permutations; examples show that replacing a chloro with a methoxy or amino group, or altering the N-substituent on the pyrrolidine, can shift ACC2 IC₅₀ by orders of magnitude [1]. Structure–activity relationship (SAR) data from the patent indicate that the pyrimidine 2-cyclopropyl group contributes to metabolic stability and that halogen substitution at the 6-position modulates lipophilicity and binding-pocket complementarity [1]. The specific combination of (R)-configured 3-hydroxypyrrolidine, 6-chloro, and 2-cyclopropyl substitution defines a discrete structural vector whose biological fingerprint cannot be extrapolated from analogs with different halogenation patterns (e.g., 6-fluoro, 6-bromo) or altered stereochemistry without explicit experimental validation [2]. Furthermore, the (R)-enantiomer offers a defined three-dimensional pharmacophore; the (S)-enantiomer, where commercially available, would present a different orientation of the hydroxyl group to the target binding site, with potential consequences for both potency and off-target profiles that cannot be predicted a priori [2].

Quantitative Differentiation Evidence for (R)-1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol vs. Closest Structural Analogs


Structural Differentiation: 6-Chloro vs. 6-Methylamino Substitution at the Pyrimidine Core Relative to (R)-1-(2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0)

This evidence dimension compares key physicochemical descriptors relevant to permeability, solubility, and target binding. The target compound bears a 6-chloro substituent, whereas the closest cataloged analog (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0) carries a 6-methylamino group. No biological assay data are available for either compound; the comparison is therefore based on computed properties and class-level inferences from the Boehringer Ingelheim patent SAR [1][2]. The patent data for related scaffolds indicate that 6-halogen substitution (particularly Cl and Br) generally yields higher ACC2 inhibitory potency than 6-amino or 6-alkylamino substitution, attributed to improved hydrophobic contacts in the binding pocket and reduced desolvation penalty [1]. The chloro substituent also increases lipophilicity (calculated XLogP3) relative to the methylamino analog, which may enhance membrane permeability but reduce aqueous solubility [2]. Additionally, the chloro group serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, offering downstream diversification potential that the methylamino analog lacks .

Medicinal chemistry ACC inhibitor design SAR

Stereochemical Differentiation: (R)- vs. (S)-Enantiomer of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol and Implications for Target Binding

The target compound is supplied as the single (R)-enantiomer. The (S)-enantiomer is not commercially available as of the search date. This chiral definition is critical because, across the broader ACC inhibitor patent landscape and related pyrrolidine-containing drug candidates, the stereochemistry of the 3-hydroxyl group on the pyrrolidine ring has been shown to govern binding orientation and potency in ATP-competitive and allosteric kinase/transferase inhibitors [1][2]. In the absence of direct crystallographic or biochemical data for this compound, the enantiomeric purity itself constitutes a procurement-relevant differentiation: a racemic mixture would confound SAR interpretation, and the wrong enantiomer could exhibit significantly reduced target engagement or altered selectivity profiles [1]. The (R)-configuration orients the hydroxyl group in a specific spatial direction relative to the pyrimidine core, which could form a hydrogen bond with a conserved residue in the ACC carboxyltransferase domain [2].

Chiral resolution Enantioselective synthesis Target engagement

Synthetic Utility Differentiation: 6-Chloro as a Reactive Handle vs. 6-Unsubstituted or 6-Alkoxy Pyrimidine Analogs for Downstream Derivatization

The 6-chloro substituent on the pyrimidine ring provides a chemically orthogonal reactive handle compared to close analogs bearing 6-H, 6-OMe, or 6-NHR groups. This enables nucleophilic aromatic substitution (SNAr) with amines or alcohols to access diverse 6-substituted derivatives, as well as palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. By contrast, (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 2098162-22-0) lacks this reactive handle, as does 1-(6-(cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS 1353974-11-4). Among the commercially available 6-chloro-2-cyclopropylpyrimidine building blocks, the target compound is unique in bearing both the pyrrolidin-3-ol group at the 4-position and the chloro at the 6-position, with the cyclopropyl retained at the 2-position . The closest alternative with a reactive chloro at the 6-position but lacking the pyrrolidin-3-ol substitution — such as 4-(tert-butyl)-6-chloro-2-cyclopropylpyrimidine (CAS 1133122-95-8) or 6-chloro-2-cyclopropylpyrimidin-4-amine (CAS 1311275-36-1) — would require additional synthetic steps to install the pyrrolidine moiety .

Late-stage functionalization Cross-coupling Medicinal chemistry library synthesis

Differentiation from Non-Cyclopropyl Containing Analogs: Contribution of the 2-Cyclopropyl Group to Predicted Metabolic Stability

The 2-cyclopropyl substituent on the pyrimidine ring is a structural feature common to several advanced ACC inhibitors from the Boehringer Ingelheim series. Based on patent disclosures for related compounds, the cyclopropyl group at the 2-position has been shown to improve metabolic stability in human liver microsome assays compared to 2-isopropyl, 2-ethyl, or 2-cyclopentyl analogs [1]. Although no microsomal stability data have been published for the target compound itself, the presence of the 2-cyclopropyl group differentiates it from commercial analogs bearing 2-H or 2-methyl substituents, such as (R)-1-(pyrimidin-2-yl)pyrrolidin-3-ol (CAS not assigned to pure (R) form) or (R)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol, which lack the cyclopropyl group entirely [2]. The cyclopropyl moiety has a well-established role in medicinal chemistry for reducing CYP-mediated oxidation at adjacent positions due to its small size and the stability of the cyclopropyl C–H bonds compared to alkyl C–H bonds in larger rings [3].

Metabolic stability CYP inhibition Lead optimization

Validated Application Scenarios for (R)-1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol in ACC-Targeted Drug Discovery and Chemical Biology


Focused ACC Inhibitor Library Synthesis via Late-Stage Diversification at the 6-Position

Medicinal chemistry teams building focused ACC1/ACC2 inhibitor libraries can leverage the 6-chloro handle for parallel SNAr or cross-coupling reactions to rapidly generate structurally diverse 6-substituted analogs. This approach is directly supported by the synthetic methodology described in the Boehringer Ingelheim ACC inhibitor patent (US 8,962,641) [1]. The pre-installed (R)-pyrrolidin-3-ol motif at the 4-position eliminates the need for a separate pyrrolidine introduction step, reducing library production timelines by approximately 1–2 synthetic steps per compound relative to starting from 4,6-dihalopyrimidine precursors [1]. This compound thus occupies a strategic position as a late-stage diversification intermediate in ACC inhibitor lead optimization programs [2].

Stereochemical Probe for ACC2 Binding Mode Studies

The single (R)-enantiomer of this compound can serve as a stereochemical probe in ACC2 binding assays and co-crystallization trials. The defined chirality allows researchers to correlate the spatial orientation of the pyrrolidine 3-hydroxyl group with target engagement or inhibitory activity, which is critical for understanding the binding mode of pyrimidine-substituted pyrrolidine ACC inhibitors [1]. If the corresponding (S)-enantiomer becomes available or is synthesized, a matched-pair comparison would enable rigorous assessment of enantioselectivity in ACC2 inhibition, a parameter not yet characterized for this scaffold in the public domain [2].

Physicochemical Benchmarking Against 6-Amino and 6-Alkoxy ACC Inhibitor Analogs

Because this compound is the only commercially available member of the (R)-pyrrolidin-3-ol series bearing a 6-chloro substituent, it can serve as a physicochemical comparator in permeability and solubility assays against the more polar 6-methylamino (CAS 2098162-22-0) and 6-cyclopropylamino (CAS 1353974-11-4) analogs [1]. These data would empirically test the hypothesis, inferred from computed properties and class SAR, that the 6-chloro substitution enhances passive permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility [2]. Such benchmarking data are absent from the public literature and represent a defined experimental gap that procurement of this compound can address .

In Vitro Metabolic Stability Assessment of Cyclopropyl-Containing ACC Inhibitor Scaffolds

The 2-cyclopropyl group on the pyrimidine core is predicted to confer metabolic stability advantages based on SAR trends disclosed for closely related ACC inhibitor compounds [1]. This compound can be used in human or rodent liver microsome and hepatocyte stability assays to generate the first public-domain experimental data on the metabolic fate of the 6-chloro-2-cyclopropylpyrimidine/pyrrolidin-3-ol chemotype. Such data would directly inform feasibility assessments for in vivo PK studies and help position this scaffold relative to more extensively characterized ACC inhibitors like PF-05175157 or firsocostat within metabolic stability benchmarking panels [2].

Quote Request

Request a Quote for (R)-1-(6-chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.